1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride
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Overview
Description
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride is a complex organic compound that features a fluorene moiety substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride typically involves multiple steps, including nucleophilic substitution, Friedel-Crafts acylation, and condensation reactions. The fluorene moiety can be functionalized at various positions to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the fluorene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorenone derivatives, while reduction reactions may produce fluorene derivatives with reduced functional groups.
Scientific Research Applications
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorene moiety can interact with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-2-yl isocyanate: A compound with a similar fluorene moiety but different functional groups.
Fluorenyl-hydrazonothiazole derivatives: Compounds with a fluorene core and additional heterocyclic rings.
Uniqueness
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride is unique due to the presence of both the iodine-substituted fluorene moiety and the guanidine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81728-23-6 |
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Molecular Formula |
C17H18ClIN4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride |
InChI |
InChI=1S/C17H17IN4.ClH/c1-10(21-22-17(19)20-2)11-3-5-15-12(7-11)8-13-9-14(18)4-6-16(13)15;/h3-7,9H,8H2,1-2H3,(H3,19,20,22);1H |
InChI Key |
UYSUCLQPARRDOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=NC)N)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I.Cl |
Origin of Product |
United States |
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